molecular formula C9H10N2 B189836 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-74-8

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B189836
CAS RN: 10299-74-8
M. Wt: 146.19 g/mol
InChI Key: MVVXQWGFSJITIZ-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

To a solution of 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethanone (1.34 g, 8.38 mmol) in TFA (25 mL) is added triethylsilane (6.09 g, 52.4 mmol) and stirred at rt for 18 h. The mixture is concentrated, diluted with 2 N aqueous KOH solution and extracted three times with DCM. The combined organic layer is dried (Na2SO4), filtered and evaporated. The resulting residue is chromatographed through silica gel eluting with 10% MeOH in DCM to afford 3-ethyl-1H-pyrrolo[2,3-b]pyridine (0.91 g). MS: 147 (M+H); 1H NMR (300 MHz, CDCl3): δ 9.23 (broad s, 1H), 8.32 (d, 1H), 7.94 (s, 1H), 7.05-7.14 (m, 2H), 2.80 (q, 2H), 1.35 (t, 3H).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10](=O)[CH3:11])=[CH:2]1.C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[CH2:10]([C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:1][CH:2]=1)[CH3:11]

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C(C)=O
Name
Quantity
6.09 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with 2 N aqueous KOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue is chromatographed through silica gel eluting with 10% MeOH in DCM

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.